molecular formula C5H11NO B009447 (R)-Pyrrolidin-3-ylmethanol CAS No. 110013-18-8

(R)-Pyrrolidin-3-ylmethanol

Cat. No.: B009447
CAS No.: 110013-18-8
M. Wt: 101.15 g/mol
InChI Key: QOTUIIJRVXKSJU-RXMQYKEDSA-N
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Description

what is '(R)-Pyrrolidin-3-ylmethanol'? this compound is an organic compound that is a chiral alcohol with a pyrrolidine ring structure. It is used as a chiral building block for synthesis of organic compounds. the use of 'this compound' this compound is a chiral compound that is used in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been used as a starting material for the synthesis of a variety of compounds, including drugs used to treat anxiety and depression, as well as drugs used to treat gastrointestinal disorders. Additionally, this compound can be used as a chiral resolving agent in the resolution of racemic mixtures. the chemistry of 'this compound' this compound is a chiral alcohol, meaning it has two distinct stereoisomers. It is an optically active molecule, meaning it has the ability to rotate the plane of polarized light in a clockwise direction. The compound is a secondary alcohol, which means it has two carbon atoms attached to the hydroxyl (OH) group. It has a molecular formula of C5H11NO and is soluble in water. The chemistry of this compound is largely centered around the hydroxyl group. This group is capable of forming hydrogen bonds with other molecules, allowing it to dissolve in water. It can also react with acids to form an ester, which is a compound with a carbonyl group (C=O) attached to an alcohol. This reaction is called an esterification reaction. In addition, the hydroxyl group can also undergo oxidation reactions, resulting in the formation of aldehydes and ketones. This reaction is called an oxidation-reduction reaction, and it is important in the synthesis of many chemicals. The hydroxyl group can also react with nucleophiles, such as amines and alkoxides, resulting in the formation of alcohols and ethers. Finally, the chirality of this compound can be used to synthesize enantiomerically pure compounds. This is done by selectively reacting the compound with a chiral reagent, such as a catalyst or a chiral ligand. The resulting product is an enantiomerically pure compound, meaning it contains only one of the two stereoisomers. the biochemical/physical effects of 'this compound' this compound is an organic compound that is used in the synthesis of pharmaceuticals and other compounds. It is a chiral molecule, meaning it has two non-superimposable mirror images. Biochemically, this compound acts as an intermediate in the synthesis of other compounds. It can be used to create enantiomerically pure compounds, which are compounds that only exist in one of the two chiral forms. Physically, this compound is a white solid at room temperature. It has a melting point of 76°C and a boiling point of 198°C. It is soluble in water and a variety of organic solvents. the benefits of 'this compound' this compound is a type of chiral alcohol, which means it has two mirror image forms. This makes it useful for a variety of applications, including organic synthesis, drug development, and biotechnology. The main benefit of this compound is its ability to act as a chiral catalyst in organic synthesis, allowing for the production of complex molecules with a high degree of stereochemical control. Additionally, this compound can be used as a starting material in the synthesis of other chiral compounds, such as chiral amines and chiral acids. Finally, this compound can be used to develop new drugs, as it can be used to synthesize chiral drugs with improved pharmacological properties. the related research of 'this compound' this compound is a chiral alcohol used in the synthesis of various pharmaceuticals. The related research of this compound includes its synthesis, properties, and applications. Synthesis methods include the use of catalytic hydrogenation, base-catalyzed enantioselective reduction, and asymmetric synthesis. Studies have been conducted to investigate the properties of the compound, such as its solubility, melting point, and boiling point. Additionally, research has been conducted to explore the potential applications of this compound, such as its use in the synthesis of drugs and other molecules, and as a chiral building block for the synthesis of other compounds.

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • The compound is used in the synthesis of 1,4-dicarboxylate esters through Rh-catalyzed carbonylation of internal alkynes (Inoue et al., 2006).
    • It can improve the stability of DNA three-way junctions and affect DNA-RNA duplexes (Filichev & Pedersen, 2003).
    • It acts as a successful ligand for constructing high-spin manganese clusters (Bai et al., 2018).
  • Medicine and Drug Synthesis :

    • Pyrrolidines, which include derivatives of (R)-Pyrrolidin-3-ylmethanol, have biological effects and applications in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
    • They are substrates for synthesizing heterocyclic compounds and raw materials in drug synthesis (Amer et al., 2008).
    • Certain compounds containing this group act as agonists at 5-HT1D receptors, useful for treating disorders like migraine (Expert Opinion on Therapeutic Patents, 2000).
  • Catalysis and Material Science :

    • It is used to enhance reactivity and enantioselectivity in asymmetric epoxidation (Lattanzi, 2006).
    • Pyrrolidine derivatives like P5 and P4 are effective corrosion inhibitors for steel in acidic environments (Bouklah et al., 2006).
  • Structural and Physical Properties :

    • Crystalline studies of related compounds show changes in cell parameters without degradation of crystallinity (Takenaka et al., 1993).
    • Enantiomerically pure pyrrolidines can be obtained through specific synthesis methods, which is important for pharmaceutical applications (Udry et al., 2014).

Properties

IUPAC Name

[(3R)-pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUIIJRVXKSJU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428659
Record name (R)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110013-18-8
Record name (R)-PYRROLIDIN-3-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R]-3-Pyrrolidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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